4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid SMILES code
4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid SMILES code
An In-depth Technical Guide to 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid
Abstract
4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a synthetic organic compound featuring a diaryl sulfonamide linkage to a benzoic acid moiety. This structure combines the well-established pharmacophoric elements of both sulfonamides and benzoic acids, suggesting a potential for diverse biological activities. Sulfonamides are a cornerstone class of compounds in medicinal chemistry, known for a wide spectrum of therapeutic applications including antimicrobial and anticancer agents[1]. Similarly, the benzoic acid scaffold is prevalent in numerous pharmaceutical agents and is recognized for its role in modulating biological processes[2][3]. This technical guide provides a comprehensive overview of the compound's chemical identity, a detailed protocol for its laboratory-scale synthesis, its physicochemical properties, and a discussion of its potential applications in drug discovery and development, grounded in the established roles of its constituent chemical motifs.
Compound Identification and Structure
The core structure of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid, with CAS Number 613658-26-7, consists of a central sulfonamide functional group. The sulfur atom is bonded to a 2,6-dichlorophenyl ring and to the nitrogen atom of a 4-aminobenzoic acid molecule. The steric hindrance imposed by the two ortho-chloro substituents on the phenyl ring significantly influences the molecule's conformation, particularly the torsion angle around the S-N bond[4].
Canonical SMILES: O=C(O)c1ccc(cc1)NS(=O)(=O)c2c(Cl)cccc2Cl
Caption: 2D Structure of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉Cl₂NO₄S | [5] |
| Molecular Weight | 346.19 g/mol | [5] |
| CAS Number | 613658-26-7 | [5][6] |
| Appearance | White to off-white powder (predicted) | |
| Functional Groups | Carboxylic acid, Sulfonamide, Aryl chloride | |
| Predicted XlogP | 3.2 | [7] |
| Acidity (pKa) | Weakly acidic due to the carboxylic acid and sulfonamide N-H | [3] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like alcohol, DMF, and DMSO. | [8] |
Synthesis and Purification Protocol
The synthesis of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is most effectively achieved via a nucleophilic substitution reaction between 2,6-dichlorobenzenesulfonyl chloride and 4-aminobenzoic acid. This is a standard and reliable method for forming sulfonamide bonds[9].
Causality Behind Experimental Choices
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Reactants: 4-aminobenzoic acid serves as the nucleophile (amine source), and 2,6-dichlorobenzenesulfonyl chloride is the electrophile.
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Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
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Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the HCl drives the equilibrium towards the product and prevents the protonation of the starting amine, which would render it non-nucleophilic.
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Work-up: The reaction is quenched with dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylate, facilitating the precipitation of the final product.
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Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purifying the solid product by removing unreacted starting materials and soluble impurities.
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.
Step-by-Step Methodology
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
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Reagent Addition: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.05 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into a beaker containing 1M hydrochloric acid. Stir vigorously for 15 minutes. A solid precipitate should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.
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Purification: Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
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Drying: Dry the purified white solid under vacuum at 40-50°C to a constant weight. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Potential Applications and Biological Context
While specific biological activity data for 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is not widely published, its structure suggests potential utility in several areas of drug development.
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Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore responsible for the antibacterial activity of sulfa drugs[1][9]. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The incorporation of the dichlorophenyl group may modulate this activity and affect the spectrum of susceptible microbes.
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Anticancer Therapeutics: Many sulfonamide derivatives have been investigated as anticancer agents[1]. They can target various pathways, including the inhibition of carbonic anhydrase, which is overexpressed in certain tumors[1]. Furthermore, the benzoic acid scaffold itself is found in compounds with demonstrated anticancer potential, acting through mechanisms such as histone deacetylase (HDAC) inhibition or disruption of key signaling pathways[2].
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Enzyme Inhibition: The general structure is amenable to modification to create targeted enzyme inhibitors. The carboxylic acid can serve as a key interaction point (e.g., with positively charged residues in an active site), while the diaryl sulfonamide core can be tailored to occupy specific hydrophobic pockets.
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Chemical Probe and Intermediate: This compound serves as a valuable intermediate for further chemical synthesis[10][11]. The carboxylic acid can be readily converted to esters, amides, or other functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a well-defined chemical entity with a straightforward and robust synthetic pathway. Its structure, combining the proven sulfonamide and benzoic acid pharmacophores, makes it a compound of significant interest for medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to synthesize, handle, and explore the therapeutic potential of this molecule and its derivatives in addressing contemporary medical challenges.
References
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Cheméo. Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). [Link]
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Kachhadia, V. V., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(11), 922-926. [Link]
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Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142. [Link]
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PubChemLite. 4-(2,5-dichlorobenzenesulfonamido)benzoic acid (C13H9Cl2NO4S). [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Journal of Pharmaceutical Research and Reports, 4(1), 1-5. [Link]
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Patel, N. B., Patel, J. N., & Lilakar, J. D. (2010). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. Acta Poloniae Pharmaceutica - Drug Research, 67(4), 351-359. [Link]
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Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. [Link]
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Eureka | Patsnap. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. [Link]
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Ali, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28. [Link]
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